Cas no 17397-93-2 (Tanshinone IIB)

Tanshinone IIB structure
Productnaam:Tanshinone IIB
Tanshinone IIB Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
- Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9-tetrahydro-6-(hydroxymethyl)-1,6-dimethyl-, (6S)-
- Tanshinone IIB
- [ "" ]
- TanshinoneⅡB
- Tanshine IIB
- -1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
- FS-10481
- DTXSID10432954
- (6S)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- 17397-93-2
- Tanshinon IIB
- AKOS015998613
- TanshinoneIIB
- Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6-(hydroxymethyl)-1,6-dimethyl-, (6S)-
- (6s)-6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7h-naphtho[8,7-g]benzofuran-10,11-dione
- SCHEMBL14417728
- G89226
- (6S)-6-(HYDROXYMETHYL)-1,6-DIMETHYL-7H,8H,9H-PHENANTHRO[1,2-B]FURAN-10,11-DIONE
- DA-67925
-
- MDL: MFCD00238691
- Inchi: InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3/t19-/m1/s1
- InChI-sleutel: XDUXBBDRILEIEZ-LJQANCHMSA-N
- LACHT: O=C(C1=C2C=CC3=C1CCC[C@@]3(CO)C)C(C4=C2OC=C4C)=O
Berekende eigenschappen
- Exacte massa: 310.12100
- Monoisotopische massa: 310.12050905g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 1
- Complexiteit: 530
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 67.5Ų
- XLogP3: 2.9
Experimentele eigenschappen
- Kleur/vorm: Red powder
- Dichtheid: 1.3±0.1 g/cm3
- Kookpunt: 536.9±50.0 °C at 760 mmHg
- Vlampunt: 278.5±30.1 °C
- PSA: 67.51000
- LogboekP: 3.22030
- Dampfdruk: 0.0±1.5 mmHg at 25°C
Tanshinone IIB Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Tanshinone IIB Douanegegevens
- HS-CODE:2932999099
- Douanegegevens:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tanshinone IIB Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | T006570-50mg |
Tanshinone IIB |
17397-93-2 | 50mg |
$ 19000.00 | 2023-09-06 | ||
TRC | T006570-0.5mg |
Tanshinone IIB |
17397-93-2 | 0.5mg |
$ 195.00 | 2022-06-03 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2257-5 mg |
Tanshinone IIB |
17397-93-2 | 5mg |
¥4861.00 | 2022-04-26 | ||
A2B Chem LLC | AA92243-1mg |
Tanshinone IIB |
17397-93-2 | 99% | 1mg |
$275.00 | 2024-04-20 | |
1PlusChem | 1P001ZSJ-1mg |
Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6-(hydroxymethyl)-1,6-dimethyl-, (6S)- |
17397-93-2 | 99% | 1mg |
$302.00 | 2024-06-19 | |
TRC | T006570-2.5mg |
Tanshinone IIB |
17397-93-2 | 2.5mg |
$1045.00 | 2023-05-17 | ||
TargetMol Chemicals | TN2257-5 mg |
Tanshinone IIB |
17397-93-2 | 98% | 5mg |
¥ 13,800 | 2023-07-10 | |
MedChemExpress | HY-N1179-1mg |
Tanshinone IIB |
17397-93-2 | ≥99.0% | 1mg |
¥2400 | 2024-07-20 | |
Ambeed | A642457-1mg |
Tanshinone IIB |
17397-93-2 | 98+% | 1mg |
$240.0 | 2025-02-19 | |
Aaron | AR00200V-5mg |
Phenanthro[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-6-(hydroxymethyl)-1,6-dimethyl-, (6S)- |
17397-93-2 | 95% | 5mg |
$945.00 | 2025-02-11 |
Tanshinone IIB Gerelateerde literatuur
-
Chunping Tang,Yang Ye,Yunjiang Feng,Ronald J. Quinn Nat. Prod. Rep. 2016 33 6
-
Hongjin Tang,Dongsheng Zhao,Zhenglian Xue RSC Adv. 2018 8 24701
-
Pengda Ma,Jingying Liu,Anne Osbourn,Juane Dong,Zongsuo Liang RSC Adv. 2015 5 18137
-
Hongjin Tang,Lin Yang,Wei Li,Jiahuang Li,Jun Chen RSC Adv. 2016 6 113527
-
Yizhou Dong,Susan L. Morris-Natschke,Kuo-Hsiung Lee Nat. Prod. Rep. 2011 28 529
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Heterocyclische verbindingen
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Tanshinones, isotanshinones en afgeleiden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Diterpenoids Tanshinones, isotanshinones en afgeleiden
17397-93-2 (Tanshinone IIB) Gerelateerde producten
- 1806284-69-4(3-Bromo-1-(2-(bromomethyl)-4-(difluoromethyl)phenyl)propan-1-one)
- 1342859-02-2(2-chloro-4,5-dimethoxybenzene-1-sulfonamide)
- 2757874-72-7(2-{[(Tert-butoxy)carbonyl](2-hydroxyethyl)amino}-5-(diethylsulfamoyl)benzoic acid)
- 2171692-36-5(ethyl 3-(2-carbamoylazetidin-1-yl)butanoate)
- 1352496-57-1(5-(4-Chloro-phenyl)-4-ethyl-isoxazole-3-carboxylic acid)
- 866154-54-3((E)-[1-(pyridin-2-yl)ethylidene]({[4-(trifluoromethyl)phenyl]methoxy})amine)
- 1270425-24-5(4-Methyl-5-pyrrolidin-2-yl-pyridin-2-ol)
- 880158-57-6([1,1'-BIPHENYL]-4-METHANOL, 3-FLUORO-)
- 1517132-49-8((4-Bromo-2,6-difluorophenyl)(piperidin-1-yl)methanone)
- 910444-70-1(2-(3,5-Dimethoxyphenyl)piperazine)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:17397-93-2)Tanshinone IIB

Zuiverheid:99%
Hoeveelheid:1mg
Prijs ($):216
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:17397-93-2)Tanshinone IIB

Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek